molecular formula C16H25NO2 B1403893 [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid CAS No. 1797082-24-6

[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

Cat. No. B1403893
CAS RN: 1797082-24-6
M. Wt: 263.37 g/mol
InChI Key: VUWDXPVXJGMUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” is a chemical compound with the molecular formula C16H25NO2 . It is a potential precursor to biologically active natural products .

Scientific Research Applications

CYP2C8- and CYP3A-Mediated C-Demethylation : The compound CP-533,536, which shares a similar structure with [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid, is metabolized by human cytochrome P450 isoforms, including CYP3A4, CYP3A5, and CYP2C8. The metabolic pathways involve oxidation of the tert-butyl moiety, forming metabolites through complex mechanisms, indicating the compound's potential in pharmacokinetics and drug metabolism studies (Prakash et al., 2008).

Cyclodimerization Reactions : A related compound, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, underwent a cyclodimerization reaction upon heating, producing a mixture of isomeric lactone-acids. This reaction demonstrates the potential chemical reactivity and applications of such compounds in synthesizing complex molecular structures (Nesvadba et al., 2001).

Synthesis of Pyrrole Derivatives : A one-pot synthetic procedure has been developed for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone using acetophenone and trimethylacetaldehyde. This demonstrates the compound's utility in the economical synthesis of pyrrole derivatives, which are valuable in various chemical and pharmaceutical applications (Kaur & Kumar, 2018).

Regio-selective Synthesis : A regio-selective synthesis method has been developed for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, using the bulky tert-butyl moiety to direct selective substitutions. This indicates the potential of such compounds in the synthesis of complex molecules where the position of substitution is crucial (Nguyen et al., 2009).

properties

IUPAC Name

2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)13-6-8-16(9-7-13,12-14(18)19)17-10-4-5-11-17/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDXPVXJGMUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 2
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 3
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 4
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 5
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Reactant of Route 6
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

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